molecular formula C14H15BrO4 B1445565 Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate CAS No. 1364663-40-0

Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate

Cat. No.: B1445565
CAS No.: 1364663-40-0
M. Wt: 327.17 g/mol
InChI Key: ATNGEYYDDGBOLB-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group and a dioxaspiro octane ring system, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate typically involves the reaction of a bromophenyl derivative with a suitable spirocyclic precursor. One common method involves the use of cyclization reactions to form the spirocyclic ring system, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various receptors or enzymes, while the spirocyclic structure may influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
  • Methyl 2-(4-fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
  • Methyl 2-(4-methylphenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate

Uniqueness

Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly interesting for certain applications.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO4/c1-17-12(16)13(10-2-4-11(15)5-3-10)8-14(9-13)18-6-7-19-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNGEYYDDGBOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139731
Record name 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364663-40-0
Record name 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364663-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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